Perhydrophentermine

Description

Perhydrophentermine (CAS 5531-31-7) is a saturated bicyclic amine with the molecular formula C₁₀H₂₁N and a molecular weight of 150.880 g/mol . Its systematic IUPAC name is 1-butyl-4-methylpiperidine, indicating a piperidine ring substituted with a butyl group at position 1 and a methyl group at position 2. Unlike its aromatic counterpart phentermine, perhydrophentermine lacks conjugated double bonds, resulting in a fully hydrogenated structure. This structural feature enhances its stability and alters its physicochemical properties, such as lipophilicity and solubility .

While perhydrophentermine has been referenced in 216 patents (as of 2025), it lacks peer-reviewed literature, suggesting its primary use in industrial or exploratory research rather than clinical applications .

Properties

CAS No. |

5531-31-7 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

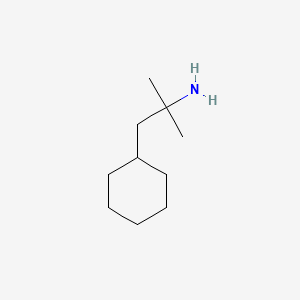

1-cyclohexyl-2-methylpropan-2-amine |

InChI |

InChI=1S/C10H21N/c1-10(2,11)8-9-6-4-3-5-7-9/h9H,3-8,11H2,1-2H3 |

InChI Key |

KZVACGSZWDLFHD-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1CCCCC1)N |

Canonical SMILES |

CC(C)(CC1CCCCC1)N |

Other CAS No. |

5531-31-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares perhydrophentermine with structurally related amines:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Perhydrophentermine | 5531-31-7 | C₁₀H₂₁N | 150.880 | Piperidine ring with 1-butyl, 4-methyl substituents |

| Phentermine.HCl | 122-09-8 | C₁₀H₁₅N·HCl | 185.69 | α,α-Dimethylphenethylamine (aromatic ring) |

| Piperidine, 1-pentyl | 10324-58-0 | C₁₀H₂₁N | 150.880 | Piperidine ring with 1-pentyl substituent |

| 4-t-Butylcyclohexylamine | 5400-88-4 | C₁₀H₂₁N | 150.880 | Cyclohexane ring with t-butyl group |

| Cyclohexanamine, N,N-diethyl | 91-65-6 | C₁₀H₂₁N | 150.880 | Cyclohexane ring with diethylamino group |

Key Observations :

- Hydrogenation Impact: Perhydrophentermine’s fully saturated structure distinguishes it from phentermine, which contains a benzene ring.

- Isosteric Replacements : Compounds like 4-t-butylcyclohexylamine and N,N-diethylcyclohexanamine share the same molecular weight but differ in substituent positioning, which affects steric hindrance and receptor binding .

Pharmacological and Clinical Profiles

Phentermine (C₁₀H₁₅N·HCl)

- Use : FDA-approved appetite suppressant for short-term obesity management .

- Mechanism: Acts as a norepinephrine-dopamine reuptake inhibitor, stimulating the central nervous system (CNS) .

- Side Effects : Hypertension, insomnia, and habituation risks .

- Regulatory Status : Listed in the United States Pharmacopeia (USP), indicating standardized quality controls .

Perhydrophentermine

- Research Status: No clinical studies or literature reports exist, but its patent activity suggests industrial interest in applications such as catalysis or material science .

- Theoretical Advantages : The saturated structure may reduce oxidative metabolism, prolonging half-life compared to phentermine. However, the absence of aromaticity could diminish CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.